- Method and device for preparation of compounds using isobutyric acid and acetic anhydrideDehydration process for making isobutyric anhydride from isobutyric acid and acetic anhydride, China, , ,

Cas no 97-72-3 (Isobutyric anhydride)

Isobutyric anhydride Propiedades químicas y físicas

Nombre e identificación

-

- Isobutyric anhydride

- 2-Methylpropionic anhydride

- 2-methylpropanoyl 2-methylpropanoate

- Isobutyricanhydride (6CI,7CI,8CI)

- Propanoic acid, 2-methyl-, anhydride (9CI)

- 2-Methylpropanoic acid anhydride

- 2-Methylpropanoic anhydride

- Isobutanoic anhydride

- Isobutyric acid anhydride

- Isobutyryl anhydride

- Isobutyric anhydride (6CI, 7CI, 8CI)

- 2-Methylpropanoyl-2-methylpropanoate

- 2-Methylpropionic acid anhydride

- F0001-2307

- EN300-19271

- iso-Butyric anhydride

- EC 202-603-6

- AKOS009029112

- Isobutyric anhydride, 97%

- 2-thiophenecarboxaldehyde, 5-[[5-[(5-methoxy-2-thienyl)ethynyl]-2-thienyl]ethynyl]-

- SCHEMBL16250

- UNII-N85A80FJDT

- STL185650

- UN2530

- Isobutyrate anhydride

- N85A80FJDT

- BS-22314

- NCGC00258555-01

- P20008

- NS00008587

- CHEMBL1871691

- InChI=1/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H

- UN 2530

- Tox21_201002

- CAS-97-72-3

- I0111

- AI3-28521

- Q26840869

- ISOBUTYRIC ACID ANHYDRIDE [HSDB]

- 97-72-3

- EINECS 202-603-6

- DB-254959

- DTXSID7026609

- DTXCID406609

- NCGC00164355-01

- Propanoic acid, 2-methyl-, anhydride

- Isobutyric anhydride, purum, >=98.0% (GC)

- Propanoic acid, 2-methyl-, 1,1'-anhydride

- HSDB 5309

- Isobutyricanhydride

- (iso-C3H7CO)2O

- MFCD00008913

- NCGC00164355-02

- Isobutyric anhydride [UN2530] [Flammable liquid]

- Isobutryic anhydride

- CHEBI:84261

-

- MDL: MFCD00008913

- Renchi: 1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3

- Clave inchi: LSACYLWPPQLVSM-UHFFFAOYSA-N

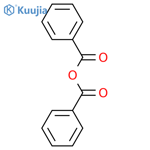

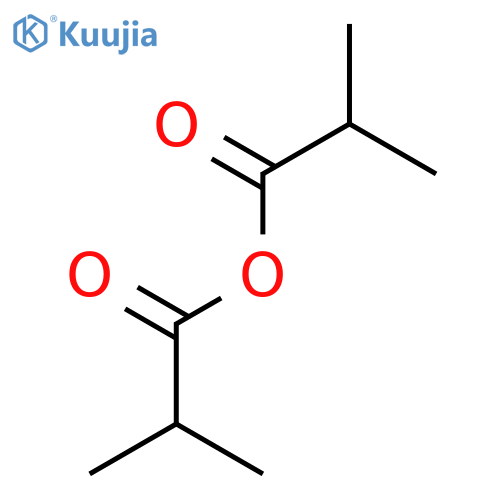

- Sonrisas: O=C(C(C)C)OC(C(C)C)=O

- Brn: 386267

Atributos calculados

- Calidad precisa: 158.09400

- Masa isotópica única: 158.094294

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 4

- Complejidad: 141

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2

- Superficie del Polo topológico: 43.4

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Color / forma: Colorless transparent liquid with pungent smell. [1]

- Denso: 0.954 g/mL at 25 °C(lit.)

- Punto de fusión: −56 °C (lit.)

- Punto de ebullición: 182°C

- Punto de inflamación: Fahrenheit: 154.4 ° f < br / > Celsius: 68 ° C < br / >

- índice de refracción: n20/D 1.406(lit.)

- Coeficiente de distribución del agua: decompose

- PSA: 43.37000

- Logp: 1.36820

- FEMA: 2440

- Presión de vapor: 10 mmHg ( 67 °C)

- Disolución: Slightly soluble in water, miscible in ethanol and diethyl ether. [12]

- Sensibilidad: Moisture Sensitive

Isobutyric anhydride Información de Seguridad

-

Símbolo:

- Promover:dangerous

- Palabra de señal:Danger

- Instrucciones de peligro: H301,H311,H314

- Declaración de advertencia: P280,P301+P310,P305+P351+P338,P310

- Número de transporte de mercancías peligrosas:2922

- Wgk Alemania:3

- Código de categoría de peligro: 21/22-34

- Instrucciones de Seguridad: S26-S36/37/39-S45

- Código F de la marca fuka:13-21

- Rtecs:NQ5550000

-

Señalización de mercancías peligrosas:

- Nivel de peligro:8

- Grupo de embalaje:III

- Términos de riesgo:R21/22; R34

- Condiciones de almacenamiento:Store at 0 ° C

- TSCA:Yes

- Categoría de embalaje:II

- Límite de explosión:1.09%, 87°F

- Período de Seguridad:8

Isobutyric anhydride Datos Aduaneros

- Código HS:2915900090

- Datos Aduaneros:

China Customs Code:

2915900090Overview:

2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Regulatory conditions:

A.Customs clearance form for Inbound Goods

B.Customs clearance form for outbound goodsInspection and quarantine category:

R.Sanitary supervision and inspection of imported food

S.Sanitary supervision and inspection of exported food

M.Import commodity inspection

N.Export commodity inspectionSummary:

2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%

Isobutyric anhydride PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR923617-100g |

Isobutyric anhydride |

97-72-3 | 95% | 100g |

£85.00 | 2025-02-20 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0531549423- 500ml(玻瓶) |

Isobutyric anhydride |

97-72-3 | 98%(GC) | 500ml |

¥ 223.5 | 2021-05-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I22910-100ml |

Isobutyric acid anhydride |

97-72-3 | 100ml |

¥38.0 | 2021-09-09 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R018209-500ml |

Isobutyric anhydride |

97-72-3 | 98% | 500ml |

¥109 | 2024-07-19 | |

| Apollo Scientific | OR923617-1kg |

Isobutyric anhydride |

97-72-3 | 95% | 1kg |

£310.00 | 2025-02-20 | |

| TRC | I789190-250ml |

Isobutyric Anhydride |

97-72-3 | 250ml |

$ 86.00 | 2023-09-07 | ||

| Life Chemicals | F0001-2307-2.5g |

Isobutyric anhydride |

97-72-3 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| TRC | I789190-1000ml |

Isobutyric Anhydride |

97-72-3 | 1000ml |

$173.00 | 2023-05-18 | ||

| Oakwood | 097599-100g |

Isobutyric anhydride |

97-72-3 | 99% | 100g |

$17.00 | 2024-07-19 | |

| Enamine | EN300-19271-1.0g |

2-methylpropanoyl 2-methylpropanoate |

97-72-3 | 95% | 1g |

$24.0 | 2023-05-03 |

Isobutyric anhydride Métodos de producción

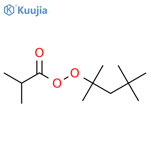

Synthetic Routes 1

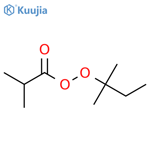

Synthetic Routes 2

1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt (polymer-supported) Solvents: Dichloromethane

- Preparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride SynthesisPreparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride Synthesis, Journal of Organic Chemistry, 2000, 65(15), 4770-4772

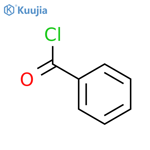

Synthetic Routes 3

- Response surface methodology based on the Box-Behnken design for optimizing the synthesis of symmetrical anhydrides from acid chlorides using cerium (III) as a homogeneous catalyst, ChemistrySelect, 2023, 8(28),

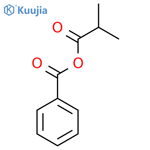

Synthetic Routes 4

2.1 Catalysts: Silica ; 500 °C

- Preparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, Korea, , ,

Synthetic Routes 5

Synthetic Routes 6

- Chemical apparatus and method for preparing isobutyric anhydridePreparation of cyclic nucleotides as STING agonistsPreparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, China, , ,

Synthetic Routes 7

- Epoxidation of olefins with O2 and isobutyraldehyde catalyzed by cobalt (II)-containing zeolitic imidazolate framework material, Catalysis Communications, 2011, 12(13), 1183-1187

Synthetic Routes 8

- Dehydration induced by intramolecular redox character of a stable allylidenetributylphosphorane, Tetrahedron Letters, 1997, 38(45), 7893-7896

Synthetic Routes 9

- Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolites, Green Chemistry, 2022, 24(16), 6200-6214

Synthetic Routes 10

1.2 0 °C

1.3 Reagents: Triethylamine ; 0 °C; rt

- Anhydrides from aldehydes or alcohols via oxidative cross-coupling, New Journal of Chemistry, 2017, 41(3), 931-939

Synthetic Routes 11

2.1 Reagents: Acetic anhydride ; < 400 mbar, rt → 120 °C

- Process for the production of peroxyesters, World Intellectual Property Organization, , ,

Synthetic Routes 12

2.1 Reagents: Acetic anhydride ; < 400 mbar, 120 °C

- Process for the production of diacyl peroxides, World Intellectual Property Organization, , ,

Synthetic Routes 13

1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 6 h, rt

1.1 Reagents: Phosphorus pentoxide , Sulfuric acid ; 0.5 h, 20 °C; 3 h, 100 °C

- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionReaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersMethod for preparing low carbon chain symmetric anhydride, Tetrahedron Letters, 1986, 27(41), 4937-40

Synthetic Routes 14

1.2 Solvents: Acetonitrile ; 9 - 12 min, 6 atm, 43 °C; 8 h, 43 °C

- Light-Mediated Synthesis of Aliphatic Anhydrides by Cu-Catalyzed Carbonylation of Alkyl Halides, Journal of the American Chemical Society, 2023, 145(17), 9423-9427

Synthetic Routes 15

1.2 Reagents: Triethylamine , Water ; rt

- Metal-free oxidative self-coupling of aldehydes or alcohols to symmetric carboxylic anhydrides, Tetrahedron Letters, 2017, 58(26), 2533-2536

Synthetic Routes 16

- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives, Science of Synthesis, 2006, , 617-641

Synthetic Routes 17

Synthetic Routes 18

- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivatives, Science of Synthesis, 2006, , 617-641

Synthetic Routes 19

Synthetic Routes 20

- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydrides, Tetrahedron Letters, 1986, 27(41), 4933-6

Isobutyric anhydride Raw materials

- 2,4,4-Trimethylpentan-2-yl 2-methylpropaneperoxoate

- 2-Methylpropanoic acid

- Isobutyric anhydride

- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)-3-(tributylphosphoranylidene)butanedioate

- 2-Methylbutan-2-yl 2-methylpropaneperoxoate

- Isobutyryl chloride

- Propanoic acid, 2-methyl-, thallium(1+) salt

- Benzoyl chloride

Isobutyric anhydride Preparation Products

- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)butanedioate (106937-41-1)

- 2-Methylpropanoic acid (79-31-2)

- Ethanone,1-(3,3-dimethyl-2-oxiranyl)- (4478-63-1)

- Benzoic acid 2-methyl-propanoyl ester (19820-59-8)

- Isobutyric anhydride (97-72-3)

- Tributylphosphine oxide (814-29-9)

- Isopropyl ether (108-20-3)

- Benzoic anhydride (93-97-0)

Isobutyric anhydride Literatura relevante

-

M. A. Deyab,A. S. Fouda,M.?M. Osman,S. Abdel-Fattah RSC Adv. 2017 7 45232

-

Xin Guo,Longkai Shi,Shuai Yang,Roujia Yang,Xinyue Dai,Tao Zhang,Ruijie Liu,Ming Chang,Qingzhe Jin,Xingguo Wang Food Funct. 2019 10 4220

-

3. Index of subjects, 1976

-

V. S. Senthil Kumar,Ashwini Nangia Chem. Commun. 2001 2392

-

5. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phasePeter G. Blake,Alan Craggs,Mohammad Baghal Vayjooee J. Chem. Soc. Perkin Trans. 2 1976 986

97-72-3 (Isobutyric anhydride) Productos relacionados

- 97-85-8(Isobutyl isobutyrate)

- 1538-75-6(Trimethylacetic anhydride)

- 540-42-1(isobutyl propionate)

- 3938-95-2(Ethyl pivalate)

- 1361490-64-3(5-(2,3,4-Trichlorophenyl)nicotinaldehyde)

- 1211354-36-7(methyl (3R)-3-(4-bromophenyl)-3-hydroxypropanoate)

- 1261945-10-1(4-(3-Aminocarbonylphenyl)-2-fluorophenol)

- 2171628-01-4(2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-(thiophen-2-yl)acetamidobutanoic acid)

- 1807099-04-2(5-(Aminomethyl)-4-(difluoromethyl)-3-iodopyridine-2-carboxaldehyde)

- 2121591-52-2(Nampt-IN-3)